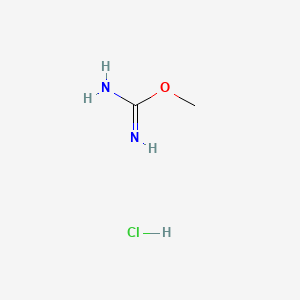

O-Methylisourea hydrochloride

Vue d'ensemble

Description

O-Methylisourea hydrochloride is a chemical compound synthesized from urea through methylation, often using dimethyl sulfate, followed by acidification. This compound has been the subject of various studies exploring its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of this compound involves the methylation of urea with dimethyl sulfate, followed by acidification, yielding crystalline o-methylisourea hydrosulfate. This process has been refined to achieve higher yields and purity (Yang et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound has been determined through X-ray diffraction analysis. It exhibits a monoclinic crystal structure with specific spatial configurations, elucidating its molecular composition and arrangement (Yang et al., 2006).

Chemical Reactions and Properties

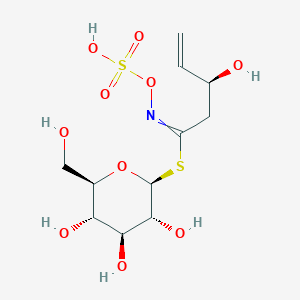

This compound acts as a reagent in various chemical reactions, including the O-methylation of carboxylic acids to form methyl esters. Its reactivity and efficacy in these reactions have been extensively studied, showing high purity in the resultant products (Crosignani, White, & Linclau, 2002).

Physical Properties Analysis

The physical properties of this compound, such as crystal structure, melting point, and solubility, have been characterized in various studies. These properties are crucial for understanding its behavior in different environments and applications (Yang et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interaction with other chemical compounds, have been explored. Studies show its versatility as a reagent in organic synthesis and its stability under various conditions (Crosignani, White, & Linclau, 2002).

Applications De Recherche Scientifique

Polymer-supported O-methylisourea for O-methylation of Carboxylic Acids

Crosignani, White, and Linclau (2002) developed a solid-supported O-methylisourea reagent for the O-methylation of carboxylic acids, producing methyl esters with high purity. This innovation demonstrates the utility of O-methylisourea in synthesizing esters, a fundamental process in organic chemistry (Crosignani, White, & Linclau, 2002).

Structural Analysis of O-methylisourea Hydrosulfate

Yang et al. (2006) synthesized crystalline o-methylisourea hydrosulfate to determine its structure, crucial for its application and production. The study provided detailed insights into the molecular and crystal structure of o-methylisourea, informing its various scientific applications (Yang et al., 2006).

Synthesis and Application in Protein Analysis

Beardsley, Karty, and Reilly (2000) demonstrated the use of O-methylisourea in enhancing the intensities of lysine-terminated tryptic peptide ions in matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This application is significant in protein sequencing and mass mapping, showcasing the role of O-methylisourea in analytical biochemistry (Beardsley, Karty, & Reilly, 2000).

Guanidination in Protein Mixtures Analysis

Brancia, Montgomery, Tanaka, and Kumashiro (2004) used guanidination with isotopic isoforms of O-methylisourea in combination with liquid chromatography and MALDI for qualitative and quantitative characterization of protein mixtures. This study highlights the importance of O-methylisourea in proteomics research (Brancia, Montgomery, Tanaka, & Kumashiro, 2004).

Guanidination of Proteins

Kimmel's (1967) research on guanidination of proteins using O-methylisourea provides insights into the modification of lysine residues in proteins. This process is utilized to study the role and environment of lysine side chains in protein structures (Kimmel, 1967).

Mécanisme D'action

Biochemical Pathways

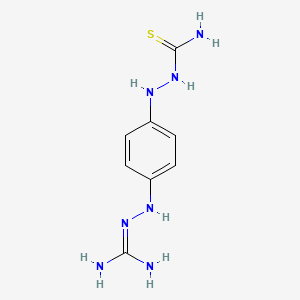

It has been observed that o-methylisourea hydrochloride can selectively convert lysine epsilon-amino groups of human factor h to guanidino groups .

Result of Action

It has been observed that the treatment of human factor h with this compound results in a dose-dependent decrease in the capacity of the regulatory protein to accelerate decay dissociation .

Action Environment

It is known to be soluble in organic solvents, water, methanol, and ethanol , which suggests that its action could potentially be influenced by the solvent environment .

Analyse Biochimique

Biochemical Properties

O-Methylisourea hydrochloride plays a significant role in biochemical reactions, particularly in the modification of amino acids and proteins. It reacts with lysine residues in proteins to form guanidino groups, which can alter the protein’s function and interactions . This compound interacts with various enzymes and proteins, including those involved in protein synthesis and degradation. The nature of these interactions often involves the formation of covalent bonds, leading to changes in the protein’s structure and activity.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, the modification of lysine residues in histones by this compound can lead to changes in chromatin structure and gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, particularly proteins and enzymes. It exerts its effects by forming covalent bonds with lysine residues, leading to the formation of guanidino groups . This modification can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Furthermore, this compound can influence gene expression by modifying histones and other DNA-binding proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in protein activity and gene expression. In vitro and in vivo studies have shown that the compound’s effects can persist even after its removal, indicating potential long-term impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors . It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, the compound can inhibit or activate enzymes in the urea cycle, leading to changes in metabolite levels and overall metabolic balance. These interactions highlight the compound’s potential to influence metabolic pathways and cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by its interactions with specific cellular components, such as proteins and lipids. These interactions can affect the compound’s bioavailability and overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals . The compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions. For instance, this compound can localize to the nucleus by interacting with nuclear proteins, where it can exert its effects on gene expression and chromatin structure. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical and cellular functions.

Propriétés

IUPAC Name |

methyl carbamimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDVUWOLBJRUGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2440-60-0 (Parent) | |

| Record name | 2-Methylpseudourea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8074732 | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5329-33-9 | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5329-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpseudourea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005329339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methylisourea hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, methyl ester, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Methylisourea hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PG24VHQ6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

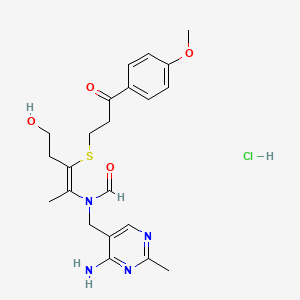

Feasible Synthetic Routes

Q & A

Q1: What is the main use of O-Methylisourea hydrochloride in organic synthesis?

A1: this compound is a versatile reagent for synthesizing heterocycles, particularly pyrimidines. It can react with β-diketones under different conditions to yield a variety of substituted pyrimidines. [, ]

Q2: Can this compound be used to synthesize other heterocycles besides pyrimidines?

A3: Yes, while the provided research focuses on pyrimidine synthesis, this compound can be used to create other heterocycles. For instance, it reacts with polyallylamine hydrochloride to produce a polymer containing biguanido groups. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-methyl-4-[(2R,13R)-2,8,9,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1229396.png)

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1229408.png)